Product packaging for damascone(Cat. No.:CAS No. 23726-91-2)

damascone

Cat. No.: B1235705
CAS No.: 23726-91-2
M. Wt: 192.30 g/mol
InChI Key: BGTBFNDXYDYBEY-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Damascones are a series of closely related chemical compounds, known as rose ketones, which are significant components of various essential oils and are derived from the degradation of carotenoids . These compounds are renowned for their very low odor thresholds and highly diffusive, distinctive aromas, making them invaluable for research in perfumery and flavor science . Beta-Damascone, for instance, is a key contributor to the characteristic aroma of roses and is widely used in fragrance compounds for fine perfumes, cosmetics, and toiletries, where it imparts a complex profile of fruity, plum-like, and floral notes with hints of apple and tobacco . Beyond its olfactory properties, recent scientific investigations have revealed that beta-damascone acts as a novel immunomodulator by activating the NRF2 pathway in dendritic cells. This activation inhibits the production of inflammatory cytokines and suppresses antigen-dependent T-cell activation, demonstrating anti-inflammatory effects in vivo models of contact hypersensitivity . This makes damascone a compelling compound for immunology and biomedical research. In the food and beverage industry, damascones are important flavor constituents in teas, wines, and beers, where they contribute pleasant "stewed apple" and honeylike characters; their formation is often enhanced by acid-catalyzed hydrolysis of glycoconjugates during processing . Our high-purity this compound is offered exclusively For Research Use Only. It is strictly for laboratory analysis and investigational applications and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O B1235705 damascone CAS No. 23726-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(2,6,6-trimethylcyclohexen-1-yl)but-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5,7H,6,8-9H2,1-4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTBFNDXYDYBEY-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)C1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)C1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7051890
Record name beta-Damascone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7051890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Boiling Point

200.00 °C. @ 760.00 mm Hg
Record name 4-(2,6,6-Trimethylcyclohex-1-enyl)but-2-en-4-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032541
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

23726-91-2, 35044-68-9
Record name β-Damascone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23726-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Damascone, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023726912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Damascone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035044689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name beta-Damascone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7051890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.660
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-DAMASCONE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I75J0X33Q6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-(2,6,6-Trimethylcyclohex-1-enyl)but-2-en-4-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032541
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies for Damascone Isomers and Analogues

Classical and Stereoselective Synthetic Approaches to Damascone Isomers

The foundational methods for constructing the this compound framework have traditionally relied on readily available precursors and well-established chemical transformations. These classical routes have been refined over time to allow for greater control over isomer and stereoisomer production.

Synthesis from Ionone (B8125255) Precursors

The structural relationship between damascones and ionones, another important class of fragrance molecules, has made ionones a logical and widely used starting point for this compound synthesis. scentree.co The conversion typically involves a 1,3-carbonyl transposition.

A notable method involves a four-step sequence starting from α-ionone: oximization, epoxidation, dehydration, and reduction, which has been reported to achieve a total yield of 54.9% with a final purity of 97%. bibliotekanauki.pl This route is presented as a viable method for industrial production. bibliotekanauki.pl Another approach begins with the conversion of β-ionone to β-ionone oxime, which is then transformed into a β-ionone isoxazole (B147169) derivative. google.com Subsequent reaction with sodium yields β-dihydrodamascenone, a precursor to β-damascenone. google.com

The Wharton rearrangement has also been employed, starting from α-ionone, although it can be hampered by the formation of cyclization byproducts. bibliotekanauki.pl Additionally, methods utilizing the elimination of a 7-oxy-dihydroionol acetate, mediated by a base, have been developed to produce α-damascone. bibliotekanauki.pl

Table 1: Selected Synthetic Routes to Damascones from Ionones

Starting Material Key Steps Product Reported Yield Reference
α-Ionone Oximization, epoxidation, dehydration, reduction α-Damascone 54.9% bibliotekanauki.pl
β-Ionone Oximization, isoxazole formation, reduction β-Dihydrodamascenone Not specified google.com

Routes from Cyclic and Linear Starting Materials

Beyond ionones, various other cyclic and linear molecules serve as precursors for this compound synthesis. researchgate.netarkat-usa.org For instance, β-damascone can be synthesized from β-cyclocitral. researchgate.net This process involves a two-step sequence to create the key intermediate 9-oxo-dihydro-β-damascone. researchgate.net Another strategy employs the commercially available and inexpensive 2,6-dimethylcyclohexanone. arkat-usa.org This synthesis utilizes a Rupe rearrangement to form a crucial enone intermediate. arkat-usa.org

Linear starting materials like citral (B94496) are also valuable. google.com One route involves the reaction of citral with allylmagnesium bromide, followed by oxidation to form a ketone, which is then isomerized to produce pseudo this compound. google.com γ-Geraniol has also been used as a starting point in a seven-step synthesis of α-damascone. google.com

Enantioselective Synthesis of Chiral Damascones

The distinct olfactory properties of individual this compound enantiomers have spurred the development of methods for their stereoselective synthesis. A key strategy involves the enantioselective protonation of enolates. doaj.orgchimia.ch This technique, using a chiral proton donor, can achieve high enantiomeric excess (up to 84% ee), allowing for the preparation of enantiomerically pure (R)- and (S)-α-damascone. doaj.org The presence of lithium alkoxide ligands is critical for the success of this reaction. doaj.org

Another powerful approach is the lipase-mediated resolution of intermediates. mdpi.com For example, racemic epoxy-ionols, derived from the reduction of epoxy-α-ionone, can be resolved through lipase (B570770) PS-mediated acetylation. mdpi.com Asymmetric synthesis of the cyclohexene (B86901) ring of this compound isomers has also been achieved through the stereoselective cyclization of enantioenriched epoxy-derivatives. mdpi.com This often involves a Sharpless asymmetric dihydroxylation as a key step to introduce chirality. mdpi.comacs.orgnih.gov An efficient, highly enantioselective synthesis of α-ionone and α-damascone (ee ≥99%) has been developed starting from enantiopure (R)- or (S)-α-cyclogeraniol. nih.gov These chiral building blocks are obtained via a regioselective ZrCl4-promoted cyclization of an epoxygeraniol derivative. acs.orgnih.gov

Table 2: Key Strategies for Enantioselective this compound Synthesis

Method Key Feature Target Molecule Enantiomeric Excess (ee) Reference
Enantioselective Protonation Chiral proton donor on enolate (R)- and (S)-α-Damascone Up to 84% doaj.org
Lipase-Mediated Resolution Enzymatic resolution of alcohol intermediates α- and γ-Damascone enantiomers High mdpi.com
Asymmetric Cyclization Sharpless asymmetric dihydroxylation (S)-α-Damascone High mdpi.com

Diastereocontrolled Synthetic Sequences

Control over the relative stereochemistry of multiple chiral centers is crucial for synthesizing specific this compound analogues. Diastereocontrolled formation of a trienolate and its corresponding silyl (B83357) ether has been utilized in a novel reactive sequence. doaj.org This approach, involving a thermal electrocyclic reaction, has enabled the synthesis of bicyclic this compound analogues. doaj.org

The synthesis of both enantiomers of α- and γ-damascone has been achieved through a divergent pathway starting from the enantiomeric forms of 7-hydroxy-7,8-dihydro-α-ionol and 7-hydroxy-7,8-dihydro-γ-ionol. researchgate.net The introduction of the 7-hydroxy group is accomplished via a regio- and diastereoselective epoxidation of the conjugated double bond, followed by the reductive opening of the resulting oxirane ring. researchgate.net

Modern and Sustainable Approaches in this compound Synthesis

In recent years, the chemical industry has increasingly focused on developing more sustainable and efficient manufacturing processes. This trend has influenced the synthesis of damascones, leading to the adoption of modern technologies like continuous flow chemistry.

Continuous Flow Methodologies for this compound Production

Continuous flow chemistry offers several advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. beilstein-journals.orgnih.gov These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents, conditions often encountered in this compound synthesis. beilstein-journals.orgnih.gov

The use of continuous flow methods has been explored for key reactions in this compound synthesis, such as aldol (B89426) reactions involving cyclohexenyl methyl ketones. beilstein-journals.orgnih.gov Metal plate reactors provide a platform for conducting these reactions with precise control over parameters like temperature and pressure. rasayanjournal.co.in For example, the oxidation of terpene alcohols to ketones, a common transformation in these synthetic routes, has been successfully implemented in a continuous flow system using a dichloro(p-cymene) ruthenium (II) dimer catalyst. rasayanjournal.co.in The application of flow chemistry has also been demonstrated to significantly increase reaction rates; an aldol reaction that took 24 hours in a batch process reached completion in just 20 minutes in a flow system. beilstein-journals.org The controlled release of this compound has also been studied using dynamic headspace analysis where a constant flow of air is used. mdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of damascones aims to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous materials. Research and industrial practices have demonstrated progress in this area through several key strategies.

One notable approach involves the development of solvent-free synthesis methods. A leading fragrance manufacturer has patented a process utilizing biocatalysts that reportedly cuts energy consumption by 40% and completely eliminates the use of hexane, a common solvent. pmarketresearch.com Similarly, the company dsm-firmenich has integrated green chemistry principles into its research and development, achieving a 40% reduction in solvent waste for its this compound Beta production since 2020. pmarketresearch.comfirmenich.com

Another key principle of green chemistry is maximizing atom economy and reducing the number of purification steps, which generate significant waste. An efficient synthetic pathway to β-damascone has been developed from 2,6-dimethylcyclohexanone, which notably does not require the purification of intermediates. arkat-usa.org This streamlined process significantly lowers the environmental factor (E-factor) and aligns with green chemistry goals. arkat-usa.org Furthermore, a four-step synthesis for α-damascone has been reported that uses only water, cyclohexane, and ethanol (B145695) as solvents, all of which are recyclable, presenting a simpler and more environmentally conscious route for industrial preparation. bibliotekanauki.pl

Solvent-Free or Aqueous Media Reactions for this compound

The use of environmentally benign solvents, particularly water, is a cornerstone of green chemistry. In the context of this compound, aqueous media are pivotal not only in synthesis but also in the application of advanced delivery systems.

A reported synthesis of α-damascone from α-ionone successfully utilizes a mixture of water and ethanol for the initial oximation step, demonstrating the feasibility of aqueous reaction conditions. bibliotekanauki.pl While fully aqueous synthesis remains a challenge, the primary application of aqueous systems is found in the formulation and function of this compound-releasing technologies. Profragrance systems and polymer bioconjugates are often designed to be dispersed in aqueous product bases, such as liquid detergents and fabric softeners. mdpi.comacs.org The release of this compound from these systems is frequently studied in buffered aqueous solutions to simulate real-world conditions. mdpi.comacs.org For example, cellulose (B213188) nanocrystals decorated with β-damascone have been studied for their release characteristics in aqueous suspensions. psu.edu The interaction with water is therefore a critical design parameter for achieving controlled release in functional perfumery.

Synthetic Strategies for this compound Derivatives and Advanced Precursors

Beyond the synthesis of the this compound molecule itself, significant research has focused on creating derivatives and precursors that offer enhanced functionality, particularly for controlled-release applications and analytical studies.

Profragrance Systems Incorporating this compound Moieties

Profragrances are chemical delivery systems designed to improve the longevity and deposition of volatile fragrance molecules like this compound. researchgate.net These systems work by covalently bonding the fragrance to a larger, non-volatile substrate. The bond is designed to cleave under specific ambient conditions, such as a change in pH, exposure to light, or hydrolysis, thereby releasing the fragrance over time. researchgate.net

A prevalent strategy for creating this compound profragrances involves the Michael-type 1,4-addition of thiols or carboxylic acids to the α,β-unsaturated ketone structure of damascones. mdpi.comresearchgate.net This reaction is reversible, and the retro-Michael reaction serves as the release mechanism. psu.eduresearchgate.net Thioether-based profragrances, such as the commercially available dodecyl thio this compound, have been developed for laundry applications. tsijournals.comnih.gov The performance of these thioether precursors, however, can vary significantly depending on their chemical structure and the specific application environment, such as a fabric softener versus an all-purpose cleaner. nih.gov Other innovative systems include decorating cellulose nanocrystals with β-damascone or using polyhedral oligomeric silsesquioxane (POSS) thiourea (B124793) derivatives that link to carbonyl fragrances via hydrogen bonds. psu.educhinesechemsoc.org

Polymer Bioconjugates for this compound Release

Polymer bioconjugates are a sophisticated class of profragrance where this compound is attached to a polymer backbone. researchgate.net This approach allows for fine-tuning the release properties by modifying the polymer's structure. mdpi.com The primary goal is to achieve a balance between the hydrophilicity and hydrophobicity of the polymer, which governs its dispersibility in aqueous formulations and its ability to deposit onto target surfaces like fabric. acs.org

Several polymer systems have been investigated for this compound release:

Poly(styrene-co-maleic anhydride) (PSMA): These copolymers can be functionalized with side chains, such as poly(propylene oxide-co-ethylene oxide) (Jeffamine®), to modulate their properties. mdpi.comresearchgate.net The ratio of ethylene (B1197577) oxide (EO) to propylene (B89431) oxide (PO) in these side chains directly influences the release efficiency of δ-damascone in fabric softener applications. mdpi.comresearchgate.net

Polymethacrylates: Amphiphilic random polymethacrylates have been used to create β-acyloxy ketone derivatives of δ-damascone. The release kinetics were found to be dependent on the molar ratio of the this compound derivative to methacrylic acid within the polymer. researchgate.net

Poly(maleic acid monoester)s: These bioconjugates are formed in a one-pot synthesis where a linker like 2-mercaptoethanol (B42355) first adds to the this compound, and the resulting molecule is then grafted onto a copolymer of maleic anhydride (B1165640). acs.org

In these systems, the release of the this compound molecule typically occurs via a retro 1,4-addition mechanism. mdpi.comacs.org Dynamic headspace analysis has confirmed that these polymer conjugates deliver a significantly higher amount of fragrance over time compared to applying the neat fragrance alone. acs.org

Polymer SystemBackbone ComponentsLinker/MoietyRelease MechanismKey FindingCitation(s)
PSMA Conjugate Styrene, Maleic Anhydride, PEO-PPO side chainsβ-mercapto ketoneRetro 1,4-additionEO/PO ratio in side chains controls release efficiency and deposition. mdpi.com, researchgate.net
Polymethacrylate Methacrylic acid, β-acyloxy ketone of this compoundβ-acyloxy ketoneRetro-1,4-additionRelease kinetics depend on the molar ratio of components in the polymer. researchgate.net
Poly(maleic acid) Maleic anhydride, various (e.g., 1-octadecene, ethylene)2-mercaptoethanolRetro 1,4-additionHydrophilic/hydrophobic balance of the backbone is key to performance. acs.org

Formation of Oxygenated this compound Analogues

Oxygenated derivatives of damascones, such as hydroxy, oxo, carboxy, and epoxy analogues, are valuable compounds for the flavor and fragrance industry and as synthetic building blocks. researchgate.netcsic.es Biocatalysis using fungal unspecific peroxygenases (UPOs) has emerged as a powerful tool for their synthesis. researchgate.netcsic.es

These enzymes can catalyze the oxyfunctionalization of both α- and β-damascones. csic.es The regioselectivity of the oxygenation is dependent on both the substrate and the specific UPO used. researchgate.net While oxygenation often occurs at the allylic position of the cyclohexene ring, a noteworthy discovery was the ability of some UPOs, particularly from Agrocybe aegerita, to oxygenate the terminal position (C-10) of the this compound side chain. researchgate.netcsic.es This produces alcohol, aldehyde, and carboxylic acid derivatives at that position. researchgate.net In addition to enzymatic methods, chemical synthesis routes have been developed for specific analogues like 3-hydroxy-β-damascone and 3-hydroxydihydro-β-damascone. tandfonline.com

Enzyme SourceSubstrateMajor Oxygenated ProductsCitation(s)
Agrocybe aegerita UPODamasconesC-10 oxygenated derivatives (alcohol, aldehyde, acid) researchgate.net, csic.es
Various Fungal UPOsα-Damascone/α-Ionone3-hydroxy and 3-oxo derivatives researchgate.net, csic.es
Various Fungal UPOsβ-Ionone4-hydroxy and 4-oxo derivatives acs.org

Deuterated this compound Analogues for Isotopic Labeling Studies

The synthesis of isotopically labeled compounds is crucial for advanced analytical and mechanistic studies. symeres.com Deuterated this compound analogues, where hydrogen atoms are replaced by deuterium (B1214612) (²H or D), serve as essential internal standards for Stable Isotope Dilution Assays (SIDA). researchgate.net SIDA is an exceptionally precise analytical technique used to quantify trace amounts of compounds in complex mixtures, such as determining the concentration of natural damascones in wine. researchgate.net

A scalable synthesis for d6-β-damascone has been developed, which begins with the readily available and relatively inexpensive starting material, d6-acetone. researchgate.net The incorporation of deuterium into a molecule allows it to be clearly distinguished by mass spectrometry, enabling accurate quantification. symeres.com Beyond SIDA, deuterium labeling is widely used to study reaction mechanisms through the kinetic isotope effect and to trace metabolic pathways in biological systems. symeres.comoaes.cc

Deuterated AnalogueStarting MaterialApplicationPurposeCitation(s)
d6-β-Damasconed6-AcetoneStable Isotope Dilution Assay (SIDA)Precise quantification of β-damascone in complex matrices like wine. researchgate.net
d6-β-Damascenoned6-AcetoneStable Isotope Dilution Assay (SIDA)Precise quantification of β-damascenone. researchgate.net
d6-Safranald6-AcetoneStable Isotope Dilution Assay (SIDA)Precise quantification of safranal. researchgate.net

Biosynthetic Pathways and Biotransformations of Damascones

Elucidation of Natural Occurrence and Apocarotenoid Derivation

Damascones are naturally occurring apocarotenoids, which are derived from the oxidative degradation of carotenoids. wikipedia.orgmdpi.com This degradation can occur through both enzymatic and non-enzymatic processes, such as photo-oxygenation, auto-oxidation, and thermal degradation. mdpi.comacs.org

Carotenoid Degradation Pathways to Damascones

The biosynthesis of apocarotenoids, including damascones, begins with the cleavage of carotenoids, which are C40 isoprenoid precursors synthesized from geranylgeranyl pyrophosphate (GGPP). wikipedia.orgmdpi.comoup.com Carotenoid cleavage dioxygenases (CCDs) are key enzymes involved in the enzymatic degradation of carotenoids. mdpi.comoup.com These enzymes catalyze the oxidative cleavage of specific double bonds within the carotenoid structure. mdpi.com

For instance, β-damascenone, a related compound, is understood to be formed from the degradation of neoxanthin, a C40 carotenoid. This process involves oxidative cleavage to produce intermediates such as grasshopper ketone, followed by subsequent enzymatic reduction and dehydration steps. wikipedia.orgacs.orgresearchgate.net While the precise enzymatic pathways leading directly to damascones are still being elucidated, the general mechanism involves the breakdown of larger carotenoid molecules into smaller C13 apocarotenoids. mdpi.comacs.org

Identification in Botanical and Biological Matrices

Damascones and related apocarotenoids have been identified in a variety of botanical sources and biological matrices. They are found in the essential oils of plants such as roses (Rosa damascena), tea (Camellia sinensis), and in fruits like quince (Cydonia oblonga) and grapes (Vitis species). wikipedia.orgcsic.esacs.orgnih.govcuvillier.deresearchgate.netacs.org β-Damascenone, in particular, is a significant aroma compound in grapes and wines. researchgate.netacs.org Damascones have also been reported in tobacco. csic.esnih.gov The presence of damascones has also been noted in microorganisms like Saccharomyces cerevisiae. nih.gov

Here is a table summarizing some sources where damascones and related compounds are found:

SourceCompound(s) Identified
Rosa damascenaDamascones, Damascenones, β-Ionone csic.esacs.orgresearchgate.netwikipedia.org
Camellia sinensisDamascenone (B157320), β-Ionone, β-Cyclocitral, Dihydroactinidiolide nih.govcuvillier.de
Vitis speciesDamascenone researchgate.netacs.org
Cydonia oblongaβ-Ionone, Epoxy-β-ionone, Dihydroactinidiolide, β-Damascenone precursors acs.orgresearchgate.net
TobaccoDamascones, Hydroxy-β-damascone csic.esnih.gov
Saccharomyces cerevisiaeβ-Damascenone nih.gov

Enzymatic and Microbial Biotransformations of Damascone and its Precursors

Biotransformation, utilizing enzymes or microorganisms, offers a promising approach for the synthesis of valuable flavor and fragrance compounds, including damascones and their derivatives. acs.orgnih.govresearchgate.net

Fungi-Mediated Oxidative Transformations

Fungi have been shown to mediate the biotransformation of this compound isomers, primarily through oxidation reactions. nih.govacs.orgnih.govresearchgate.netmdpi.com Studies using various fungal species have demonstrated their ability to transform α- and β-damascone into oxygenated products such as hydroxy, keto, and epoxy derivatives. nih.govacs.orgnih.govresearchgate.netmdpi.com

For example, the bioconversion of α-damascone by strains of Botrytis cinerea resulted in the identification of products including 3-oxo-α-damascone, cis- and trans-3-hydroxy-α-damascone, and epoxy-α-damascone. researchgate.netnih.gov Fungi-mediated oxidative transformations of this compound isomers are often observed to occur mainly at the allyl methylene (B1212753) functional groups. researchgate.netmdpi.com While oxidation is common, the reduction of keto groups or double bonds in the this compound framework is less frequently observed in fungal biotransformations. researchgate.netmdpi.com

Peroxygenase-Catalyzed Oxygenation Reactions

Unspecific peroxygenases (UPOs), a class of fungal enzymes, have demonstrated the ability to catalyze the oxyfunctionalization of α- and β-damascones. csic.esacs.orgcsic.esmdpi.comnih.govcsic.es These enzymes utilize hydrogen peroxide as the oxidant and can introduce oxygen atoms into various positions of the this compound structure. csic.esacs.orgcsic.esmdpi.comnih.gov

UPO-catalyzed reactions with damascones have yielded oxygenated products such as hydroxy, oxo, carboxy, and epoxy derivatives. csic.esacs.org Notably, some UPOs have been shown to oxygenate the terminal position (C-10) of the side chain in damascones, forming corresponding alcohols, aldehydes, and carboxylic acids. csic.esacs.orgcsic.es The regioselectivity of UPO-catalyzed oxygenation can vary depending on the specific enzyme and substrate. csic.esacs.org For instance, in reactions with α-damascone, some UPOs predominantly oxygenated the side chain. csic.esacs.orgcsic.esresearcher.life

Cytochrome P450 monooxygenases (P450s) have also been reported to catalyze the selective oxidation of carotenoid-derived aroma compounds, including damascones. acs.orgnih.gov For example, myxobacterial CYP260B1 has been shown to perform the allylic hydroxylation of β-damascone. nih.gov

Stereoselective Biotransformations of this compound Isomers

The biotransformation of this compound isomers can exhibit stereoselectivity, leading to the formation of specific stereoisomers of oxygenated products. researchgate.netmolaid.comacs.org While the chemical synthesis of specific this compound enantiomers can be complex, biocatalytic approaches offer potential for stereoselective transformations. researchgate.net

Studies on the microbial conversion of β-damascone have investigated the potential for regio- and enantioselective hydroxylation. molaid.com Fungal strains have been explored for their ability to transform β-damascone into hydroxylated derivatives, such as (+)-(S)-4-hydroxy-β-damascone, with varying degrees of enantioselectivity. molaid.com The stereochemical outcome of these biotransformations is influenced by the specific enzyme or microorganism employed. researchgate.netacs.org

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines chemical reaction steps with enzymatic transformations, leveraging the selectivity and efficiency of biocatalysts for specific steps in a synthetic pathway. This approach is particularly valuable for the synthesis of complex molecules like damascones and their derivatives, enabling stereoselective transformations that are challenging to achieve through purely chemical means.

Research has explored chemoenzymatic routes for the synthesis of this compound isomers and related apocarotenoids. One approach involves the use of enzymes, such as lipases, for the enantioselective resolution of racemic intermediates. For instance, lipase-mediated acetylation has been employed in the synthesis of enantiomerically enriched α- and γ-damascone isomers mdpi.comresearchgate.net. In these processes, a racemic mixture containing a hydroxyl group is treated with a lipase (B570770) in the presence of an acylating agent. The enzyme selectively catalyzes the acylation of one enantiomer, allowing for the separation of the esterified enantiomer from the unreacted alcohol enantiomer mdpi.com. Subsequent chemical steps can then convert these resolved intermediates into the desired this compound enantiomers mdpi.com.

Another area of investigation involves the use of oxygenating biocatalysts, such as fungal peroxygenases (UPOs), for the selective oxidation of damascones. UPOs have demonstrated the ability to catalyze the oxyfunctionalization of α- and β-damascones, yielding various oxygenated derivatives including hydroxy, oxo, carboxy, and epoxy compounds acs.orgcsic.escsic.es. These enzymatic reactions can exhibit regioselectivity, with oxygenation preferentially occurring at specific positions on the this compound structure, such as the allylic position in the ring or the terminal position of the side chain acs.orgcsic.escsic.es. Studies have shown that different fungal peroxygenases can exhibit varying degrees of efficiency and selectivity in the transformation of damascones acs.orgcsic.escsic.es.

Detailed research findings highlight the potential of specific enzymes and conditions for chemoenzymatic this compound synthesis and modification. For example, a study investigating the selective oxygenation of ionones and damascones by fungal peroxygenases reported the conversion rates of α-damascone using various UPOs within a 30-minute reaction time acs.orgcsic.escsic.es.

Conversion rates of α-damascone by different fungal peroxygenases (UPOs) after 30 minutes. acs.orgcsic.escsic.es

The time course of these enzymatic reactions also provides insights into their efficiency. For instance, rHinUPO and rDcaUPO were found to completely transform α-damascone within 5 minutes, indicating their high efficiency acs.orgcsic.escsic.es.

Chemoenzymatic approaches offer advantages such as milder reaction conditions, reduced environmental impact, and the potential for high regio- and stereoselectivity compared to traditional chemical methods nih.gov. These routes are being explored for the sustainable production of valuable this compound derivatives for the flavor and fragrance industries acs.orgcsic.escsic.esnih.govmdpi.com.

Compound Names and PubChem CIDs

Chemical Reactivity and Derivatization Studies of Damascone

Mechanistic Investigations of Damascone Reaction Pathways

Understanding the reaction mechanisms of damascones is crucial for controlling their transformations and synthesizing novel derivatives. Studies have explored various pathways, shedding light on the intermediates and transition states involved.

Michael-Type Addition Reactions on this compound Substrates

Damascones, possessing an α,β-unsaturated ketone system, can act as Michael acceptors in conjugate addition reactions. masterorganicchemistry.com The Michael reaction involves the addition of a nucleophilic donor (such as an enolate) to the electrophilic β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org The mechanism typically involves the deprotonation of the nucleophile to form an enolate, followed by conjugate addition to the alkene, and finally protonation of the resulting enolate. masterorganicchemistry.com

Research has shown that damascones can undergo 1,4-addition reactions with various nucleophiles. For instance, δ-damascone has been shown to react with mercaptoacetic acid in a 1,4-addition. researchgate.net This type of reaction is significant in the context of developing pro-fragrances, where the this compound is released through a retro-Michael reaction. researchgate.net

Epoxidation and Reduction Chemistries of this compound

The double bonds in damascones are susceptible to epoxidation. Nucleophilic epoxidation of electron-deficient double bonds, like those in enones, can be achieved using nucleophilic oxidants such as hydrogen peroxide under basic conditions or peracids. wikipedia.orgpearson.com The mechanism of nucleophilic epoxidation typically starts with the conjugate addition of a peroxide or other O-nucleophilic species to the enone. wikipedia.org This is followed by an intramolecular reaction where the enolate oxygen attacks the peroxide oxygen, forming the epoxide ring and releasing a leaving group. wikipedia.org Studies have reported the preparation of epoxy derivatives of damascones, such as 4,5-epoxy-α-damascone and 5,6-epoxy-β-damascone, using m-chloroperbenzoic acid. mdpi.com

Reduction of damascones can occur at both the carbonyl group and the carbon-carbon double bond. The reduction of the conjugated double bond in α,β-unsaturated carbonyls is a known transformation. mdpi.com Additionally, the reduction of the butenone group to a secondary alcohol is a possible metabolic pathway for damascones. europa.euindustrialchemicals.gov.au Fungi-mediated biotransformation studies have also shown the reduction of the conjugated double bond in this compound isomers. mdpi.com

Dehydration and Rearrangement Reactions Involving this compound Intermediates

Dehydration reactions can play a role in the synthesis and transformation of damascones, particularly in pathways involving hydroxylated intermediates. The dehydration of β-hydroxy carbonyl compounds, often formed through aldol (B89426) reactions, leads to the formation of α,β-unsaturated carbonyl compounds (enones). libretexts.org This process involves the elimination of water, typically catalyzed by acid or base. libretexts.org

Rearrangement reactions can also occur with this compound-related structures. While the provided search results primarily discuss rearrangements in the context of damascenone (B157320) biosynthesis (such as the Meyer-Schuster rearrangement) wikipedia.org, these types of rearrangements, often acid-catalyzed, can be relevant to this compound intermediates with appropriate functionalities (e.g., allylic alcohols).

Functionalization and Structural Modifications of the this compound Skeleton

The this compound skeleton can be functionalized and modified through various chemical reactions to produce analogues with altered properties.

Introduction of Hydroxyl and Keto Functionalities

Hydroxylation and oxidation reactions can introduce hydroxyl and keto groups onto the this compound structure. Biocatalytic methods using fungal peroxygenases have demonstrated the selective oxygenation of damascones, leading to hydroxylated and oxo (keto) derivatives. acs.orgcsic.es Specifically, allylic hydroxylation in the cyclohexene (B86901) ring has been observed. acs.orgnih.gov For example, CYP260B1 has been shown to perform allylic hydroxylation of β-damascone and δ-damascone. nih.gov The introduction of hydroxyl groups can also occur through microbial conversion, such as the conversion of β-damascone to 4-hydroxy-β-damascone. molaid.com

The oxidation of alcohol functional groups, which can be formed from the reduction or hydroxylation of damascones, can lead to the introduction of keto functionalities. mdpi.com

Synthesis of Ring-Modified this compound Analogues

Modifications to the cyclohexene ring of damascones can lead to the synthesis of various analogues. Synthetic routes to damascones themselves often involve building or modifying the ring structure. For example, δ-damascone can be prepared industrially from mesityl oxide and 1,3-pentadiene, followed by dehydration of an alcohol ketone intermediate. foreverest.net Another approach involves the synthesis of α-damascone from α-ionone through a sequence including oximization, epoxidation, dehydration, and reduction. bibliotekanauki.plresearchgate.net These synthetic strategies highlight the potential for creating ring-modified this compound analogues by varying the starting materials or reaction pathways.

Design and Characterization of Controlled Release Systems Utilizing this compound

Controlled release systems for this compound aim to prolong its presence and effectiveness on a target surface, such as fabric or skin, compared to the rapid evaporation of the free compound google.com. Polymer-based systems are particularly versatile due to the ease of structural modification, allowing for the tuning of properties like hydrophilicity and hydrophobicity to suit specific applications and desired release kinetics mdpi.comacs.org. These systems often involve covalently attaching this compound, or a derivative thereof, to a polymer backbone mdpi.comacs.orgresearchgate.net.

Studies have investigated different polymer architectures and compositions for this compound delivery. Amphiphilic random polymethacrylates and alternating copolymers of maleic anhydride (B1165640) have been explored mdpi.comacs.org. The design often involves a balance between the polymer's affinity for the target surface (e.g., cotton fabric) and its dispersibility in the application medium (e.g., aqueous fabric softener) mdpi.comacs.org. Characterization of these systems typically involves measuring the release of this compound over time using techniques such as dynamic headspace analysis coupled with gas chromatography mdpi.comacs.orgpsu.edu.

Polymer Conjugate Design and Linker Chemistry

Linker chemistry is crucial for the controlled release of this compound. The linker provides the connection between the polymer and this compound and is designed to cleave under specific conditions, triggering the release of the fragrance molecule mdpi.comacs.orgresearchgate.net. A common strategy involves utilizing a linker that participates in a reversible reaction with this compound. For example, the 1,4-addition of a thiol group to the enone double bond of this compound forms a β-mercapto ketone mdpi.comacs.orgresearchgate.net. Linkers such as 2-cysteamine and 2-mercaptoethanol (B42355) have been employed, where the thiol group reacts with this compound, and an amino or hydroxyl group is used to graft this adduct onto the polymer backbone, often via reaction with maleic anhydride units mdpi.comacs.orgnih.gov. Mercaptoacetic acid has also been used as a short linker to attach β-damascone to cellulose (B213188) nanocrystals psu.edu.

The stability of the linker-damascone bond under storage conditions and its lability under trigger conditions are key considerations in the design.

Mechanisms of this compound Release from Conjugates

The release of this compound from polymer conjugates is typically triggered by specific environmental stimuli. A prevalent mechanism involves the retro 1,4-addition reaction (retro-Michael reaction), which is the reverse of the reaction used to attach this compound to the linker and polymer acs.orgresearchgate.netpsu.edunih.gov. This retro-Michael reaction can be influenced by factors such as pH mdpi.comacs.orgresearchgate.netpsu.edu. Studies have shown that this compound release from certain conjugates is stable under acidic conditions but occurs at basic pH researchgate.netpsu.edu.

The rate and extent of this compound release are also significantly affected by the structure and properties of the polymer backbone. The balance between the hydrophilicity and hydrophobicity of the polymer conjugate plays a critical role in its deposition onto surfaces and the subsequent release kinetics in aqueous environments or on fabric mdpi.comacs.orgnih.gov. For instance, polymers with hydrophobic backbones tend to deposit efficiently on cotton surfaces but may release this compound less readily in solution, while more hydrophilic backbones facilitate release in water but may show lower surface deposition acs.orgnih.gov. The molar ratio of different monomers in the copolymer and the nature of grafted side chains (like EO/PO ratio) can be tuned to optimize this balance and control the release profile mdpi.com.

Release can be measured in buffered aqueous solutions as a function of pH and time, or after deposition onto fabric surfaces, often in the presence of surfactants that mimic application conditions mdpi.comacs.org. Dynamic headspace analysis is a common technique to quantify the released volatile this compound mdpi.comacs.orgpsu.edu.

While specific quantitative data tables detailing release rates for various conjugates were described in the search results, the precise numerical data for inclusion in interactive tables were not directly extractable in a structured format from the provided snippets. However, the qualitative findings highlight the significant influence of polymer structure, linker chemistry, and environmental conditions on the controlled release of this compound.

Advanced Analytical and Spectroscopic Characterization of Damascones

Chromatographic and Mass Spectrometric Techniques for Damascone Analysis

Chromatographic methods are indispensable for separating damascones from complex mixtures and ensuring their purity. When coupled with mass spectrometry, these techniques provide powerful tools for identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) stands as a primary technique for the analysis of volatile and semi-volatile compounds like damascones. medistri.swiss It combines the superior separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry. medistri.swiss In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The components of the mixture are separated based on their boiling points and affinity for the stationary phase of the column. medistri.swiss

As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. medistri.swiss By comparing the obtained mass spectrum with libraries of known compounds, the identity of the this compound isomer and any impurities can be confirmed. medistri.swiss For instance, the mass spectrum of β-damascone shows characteristic fragment ions that aid in its identification. arkat-usa.org The purity of a this compound sample can be determined by the relative area of its peak in the gas chromatogram. bibliotekanauki.pl

A study on the synthesis of α-damascone reported a final chemical purity of 97% as determined by gas chromatography. bibliotekanauki.pl GC-MS is also crucial in the analysis of essential oils and other natural extracts to identify the presence and relative abundance of different this compound isomers. mdpi.com

High-performance liquid chromatography (HPLC) offers a valuable alternative for the analysis of damascones, particularly for non-volatile derivatives or when derivatization for GC analysis is not desirable. Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for separating damascones. sielc.comsielc.com

In one application, (E)-beta-Damascone was analyzed using a reverse-phase HPLC method with a mobile phase consisting of acetonitrile, water, and phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometric detection (LC-MS), the non-volatile phosphoric acid is typically replaced with a volatile alternative like formic acid. sielc.comsielc.com HPLC methods are scalable and can be adapted for preparative separations to isolate impurities for further characterization. sielc.comsielc.com The technique has also been used to monitor the conversion of damascones in biocatalytic processes, as demonstrated in the analysis of α-damascone conversion by cytochrome P450 enzymes. researchgate.net Furthermore, HPLC analysis was used to compare the efficiency of different oxidants in the synthesis of oxo-derivatives of β-damascone. chemrxiv.org

The coupling of separation techniques with spectroscopic detectors, known as hyphenated techniques, provides a powerful approach for analyzing complex mixtures containing damascones. numberanalytics.comijpsjournal.comnih.gov These methods enhance sensitivity, specificity, and the amount of structural information that can be obtained from a single analysis. numberanalytics.comijpsjournal.com

GC-MS: As previously discussed, GC-MS is a cornerstone hyphenated technique for volatile compound analysis and is widely used for this compound characterization in various matrices, from synthetic reaction mixtures to natural product extracts. medistri.swissnih.gov

LC-MS: The combination of liquid chromatography with mass spectrometry (LC-MS) is particularly useful for analyzing less volatile or thermally labile this compound derivatives. numberanalytics.comnih.gov It allows for the separation of compounds in the liquid phase followed by their ionization and detection in the mass spectrometer. asdlib.org This is essential in studies like drug metabolism and impurity profiling in pharmaceuticals. numberanalytics.com

LC-NMR: The online coupling of liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) offers the potential to obtain detailed structural information of analytes separated from complex mixtures. ajrconline.org This can be particularly advantageous for the unambiguous identification of novel this compound derivatives or isomers.

GC-MS/O: Gas chromatography-mass spectrometry/olfactometry (GC-MS/O) is a specialized technique that combines chemical analysis with sensory perception. nih.gov As components elute from the GC column, they are split between the mass spectrometer and an olfactometry port, where a trained analyst can describe the odor. This is invaluable in the fragrance industry to correlate specific this compound isomers with their characteristic scents. nih.gov

These hyphenated techniques are instrumental in areas such as natural product analysis, pharmaceutical studies, and the quality control of food and fragrances. numberanalytics.com

High-Performance Liquid Chromatography (HPLC) Applications

Nuclear Magnetic Resonance Spectroscopy for this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including the various isomers of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) of each signal in a ¹H NMR spectrum are used to deduce the structure.

For β-damascone, the ¹H NMR spectrum exhibits characteristic signals. For example, in a study synthesizing β-damascone, the following peaks were reported in CDCl₃ at 400 MHz: δ 6.73 (dq, J = 15.6, 6.9 Hz, 1H), 6.17 (dq, J = 15.6, 1.7 Hz, 1H), 1.99 (t, J = 6.6 Hz, 2H), 1.92 (dd, J = 6.9, 1.6 Hz, 3H), 1.73 – 1.65 (m, 2H), 1.51 (s, 3H), 1.49 – 1.44 (m, 2H), and 1.02 (s, 6H). arkat-usa.org These signals correspond to the different protons in the β-damascone molecule. Another source provides similar data for β-damascone, with key shifts at 6.710 ppm and 6.156 ppm for the vinylic protons. chemicalbook.com

In the case of α-damascone, a ¹H NMR spectrum recorded at 500 MHz in CDCl₃ showed signals at δ 6.85 (m, 1H), 6.30 (d, J = 15.4 Hz, 1H), 5.59 (m, 1H), 2.88 (s, 1H), 2.07 (dt, J = 20.3, 15.3 Hz, 2H), 1.87 (t, J = 11.4 Hz, 3H), 1.68 (m, 1H), 1.54 (m, 3H), 1.14 (dt, J = 19.8, 10.0 Hz, 1H), 0.93 (s, 3H), and 0.84 (s, 3H). The presence of δ-damascone in copolymers has been confirmed by ¹H-NMR spectroscopy, with characteristic signals observed around 0.9, 3.47, 5.46, and 5.54 ppm. mdpi.comresearchgate.net

¹H NMR Data for Beta-Damascone 16]">

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum, with its chemical shift indicating its electronic environment.

For β-damascone, the ¹³C NMR spectrum in CDCl₃ at 101 MHz showed the following signals: δ 202.4, 146.0, 140.3, 134.8, 130.6, 38.9, 33.5, 31.3, 29.0 (2C), 21.4, 19.0, and 18.5. arkat-usa.org The peak at 202.4 ppm is characteristic of the carbonyl carbon in the ketone functional group.

The ¹³C NMR spectrum of α-damascone, recorded at 125 MHz in CDCl₃, displayed peaks at δ 201.6, 141.6, 131.6, 129.9, 122.9, 60.7, 31.8, 30.7, 27.4, 27.3, 22.6, 22.0, and 17.5. These spectral data are crucial for confirming the carbon framework and the position of substituents and double bonds within the this compound isomers.

¹³C NMR Data for Beta-Damascone 2]">

Advanced NMR Experiments for Stereochemical Assignments

The definitive assignment of the complex stereochemistry of this compound isomers relies heavily on advanced Nuclear Magnetic Resonance (NMR) spectroscopy. While one-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational data, two-dimensional (2D) NMR experiments are indispensable for unambiguously elucidating the through-bond and through-space correlations that define molecular geometry. researchgate.netthegoodscentscompany.comebi.ac.uk

Several 2D NMR techniques are routinely employed for the structural analysis of damascones. thegoodscentscompany.comebi.ac.uk Correlation Spectroscopy (COSY) is a homonuclear experiment that identifies scalar (J-coupled) interactions between protons, revealing the connectivity of spin systems within the molecule. thegoodscentscompany.comebi.ac.uk For instance, in a this compound molecule, COSY spectra can map the relationships between protons on the cyclohexene (B86901) ring and those on the butenone side chain.

Heteronuclear correlation experiments are crucial for assigning carbon signals and establishing longer-range connectivity. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with their directly attached carbons, allowing for the precise assignment of the carbon backbone. researchgate.netthegoodscentscompany.comebi.ac.uk Building on this, the Heteronuclear Multiple Bond Correlation (HMBC) experiment detects correlations between protons and carbons that are two or three bonds away. researchgate.netthegoodscentscompany.com This is particularly useful for identifying quaternary carbons and for linking different fragments of the molecule, such as connecting the butenone side chain to the cyclohexene ring at the correct position. These techniques have been specifically applied to confirm the structure of δ-damascone. researchgate.net

For the critical determination of relative stereochemistry, Nuclear Overhauser Effect (NOE) based experiments are paramount. researchgate.netcapes.gov.br The Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments detect through-space dipolar couplings between protons that are in close spatial proximity, irrespective of whether they are connected through bonds. researchgate.netcapes.gov.brresearchgate.net The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶), making it a sensitive probe for internuclear distances up to approximately 5 Å. mdpi.comtandfonline.com By observing NOE correlations, chemists can determine the relative orientation of substituents on the stereogenic centers of the this compound ring. For example, a strong NOE between a methyl group proton and a proton on the ring can confirm their cis relationship. ROESY is often preferred for medium-sized molecules where the NOE may be close to zero. capes.gov.br These techniques are invaluable for distinguishing between diastereomers and confirming the stereochemical assignments of compounds like (E)-β-Damascone. researchgate.net

Table 1: Key 2D NMR Experiments for this compound Structural Elucidation

Experiment Type Information Provided Application to Damascones
COSY Homonuclear Correlation Reveals proton-proton (¹H-¹H) through-bond J-couplings. thegoodscentscompany.com Maps proton connectivity within the cyclohexene ring and butenone side chain.
HSQC Heteronuclear Correlation Correlates protons to their directly attached (one-bond) carbons (¹H-¹³C). ebi.ac.uk Assigns specific carbon signals in the this compound skeleton. researchgate.net
HMBC Heteronuclear Correlation Shows long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). thegoodscentscompany.com Confirms connectivity across quaternary carbons and links molecular fragments. researchgate.net
NOESY/ROESY Through-Space Correlation Identifies protons that are close in space (<5 Å) via the Nuclear Overhauser Effect. capes.gov.brtandfonline.com Determines relative stereochemistry and distinguishes between cis/trans isomers and other diastereomers. researchgate.netresearchgate.net

Enantioselective and Isotopic Analysis of Damascones

The determination of the enantiomeric composition, or chiral purity, of damascones is critical as the different enantiomers often possess distinct sensory properties. auckland.ac.nz Enantioselective capillary gas chromatography (GC) is the premier technique for this purpose, allowing for the separation and quantification of individual enantiomers from a racemic or enantioenriched mixture. nih.govclearsynth.com

This separation is achieved by using a chiral stationary phase (CSP) coated onto the inner wall of the GC capillary column. tum.de The CSP creates a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times, enabling their separation on the chromatogram. tum.de

For damascones and related C13-isoprenoids, the most effective and widely used CSPs are derivatized cyclodextrins. nih.govtum.de These cyclic oligosaccharides have a chiral, hydrophobic inner cavity and a hydrophilic outer surface, which can be chemically modified to enhance chiral recognition capabilities. Specific cyclodextrin (B1172386) derivatives have been successfully used to resolve this compound enantiomers. For example, the absolute configuration of α-damascone from black tea was determined using a capillary column with octakis(3-O-methyl-2,6-di-O-pentyl)-γ-cyclodextrin as the CSP. aptochem.com Similarly, multidimensional GC techniques employing cyclodextrin-based columns have been used for the chirospecific analysis of trans-α-damascone. nih.gov The analysis of essential oils, such as that from Rosa damascena, also utilizes these methods to assess authenticity by determining the enantiomeric ratios of key chiral components.

Table 2: Chiral Stationary Phases Used in Enantioselective GC of Damascones

Chiral Stationary Phase (CSP) Analyte(s) Application Context
Octakis(3-O-methyl-2,6-di-O-pentyl)-γ-cyclodextrin α-Damascone Determination of absolute configuration in black tea. aptochem.com
2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin Various Terpenoids Authenticity analysis of Rosa damascena essential oil.
BGB 178 (30% cyclodextrin derivative) β-Damascenone diastereomers Chiral analysis of rose oil components.
Heptakis(2,3-di-O-methyl-6-O-t-butyldimethylsilyl)-β-cyclodextrin Sesquiterpenes General flavor and fragrance analysis. nih.gov

For the precise and accurate quantification of damascones in complex matrices such as wine, food, and fragrances, the stable isotope dilution assay (SIDA) is the gold standard analytical method. researchgate.net This technique overcomes issues of analyte loss during sample preparation and corrects for matrix-induced signal suppression or enhancement during analysis, which are common challenges in quantitative studies.

The principle of SIDA involves adding a known quantity of an isotopically labeled version of the analyte—the internal standard—to the sample at the earliest stage of preparation. This internal standard is chemically identical to the analyte but has a higher molecular weight due to the incorporation of stable isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C). Because the labeled standard and the native analyte have virtually identical chemical and physical properties, they behave the same way during extraction, derivatization, and chromatographic separation.

The quantification is then performed using a mass-selective detector, typically in a gas chromatography-mass spectrometry (GC-MS) system. The detector can distinguish between the native analyte and the heavier, isotopically labeled internal standard based on their different mass-to-charge ratios (m/z). By measuring the ratio of the signal from the native analyte to that of the known amount of added internal standard, the concentration of the native analyte in the original sample can be calculated with high precision.

For this compound analysis, deuterated analogues serve as excellent internal standards. Research has detailed the synthesis of standards such as d6-β-damascone and d6-β-damascenone, often starting from readily available deuterated precursors like d6-acetone. researchgate.net SIDA has been successfully applied to quantify β-damascenone in grapes and wines, providing crucial data for understanding aroma development and for authenticity control. researchgate.netnih.gov

Table 3: Deuterated Internal Standards for this compound Quantification via SIDA

Labeled Internal Standard Isotopic Label Application Analytical Technique
d6-β-Damascone Deuterium (d6) Quantification of β-damascone in various matrices. researchgate.net GC-MS
d6-β-Damascenone Deuterium (d6) Quantification of β-damascenone in wine and other beverages. researchgate.netnih.gov GC-MS
[²H₅]-β-Damascenone Deuterium (d5) Quantitative analysis of β-damascenone in grapes and wine. GC-MS

Computational Chemistry and Theoretical Investigations of Damascones

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques provide valuable insights into the dynamic nature of damascone molecules.

The flexibility of the this compound structure, particularly the cyclohexene (B86901) or cyclohexadiene ring and the butenone side chain, gives rise to multiple possible conformations. industrialchemicals.gov.au High-resolution rotational spectroscopy combined with quantum-chemical calculations has been employed to analyze the conformational landscapes of damascones and related compounds like β-ionone. nih.gov These studies have revealed that the potential energy surfaces of these molecules can be complex, with several conformers existing in equilibrium. nih.gov

For instance, a study on β-ionone, a structurally similar compound, demonstrated its significant flexibility due to a flatter potential energy surface, allowing for easier interconversion between conformers. nih.gov This conformational flexibility is crucial for its interaction within biological systems, such as the binding pocket of receptors. nih.gov Computational methods, such as those employing molecular mechanics with MMFF force fields and further optimization using density functional theory (DFT), are used to identify stable conformers and their relative populations. mdpi.com The analysis of chair conformations is particularly important for understanding the stereochemistry of reactions involving these cyclohexene derivatives. academie-sciences.fr

Molecular dynamics (MD) simulations offer a way to study the behavior of this compound molecules over time, including their interactions with other molecules and their environment. researchgate.net A Sequential Monte Carlo/Quantum Mechanics approach has been utilized to investigate the solvent effects on the structure and spectroscopic properties of this compound derivatives in aqueous solutions. researchgate.net These simulations help in understanding how the solvent medium influences the solute's structure and properties. researchgate.net

MD simulations can generate uncorrelated solute-solvent configurations, which are then used for quantum mechanical calculations to determine properties like atomic charges and dipole moments in solution. researchgate.net This iterative process of combining MD simulations with DFT calculations allows for a more accurate description of the polarized solute in its environment. researchgate.net Such studies are essential for predicting how damascones will behave in various applications, from fragrances to biological systems.

Conformational Analysis and Energy Landscapes

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of damascones.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict the electric moments and spectroscopic properties of molecules like damascones. granthaalayahpublication.orgsemanticscholar.orgaip.org A comparative study on trans- and cis-β-damascenone using the B3LYP method with 6-311+G(d,p) and 6-311++G(d,p) basis sets has been performed to calculate their energies and dipole moments. granthaalayahpublication.orgsemanticscholar.org

Research has shown that the dipole moment of this compound derivatives can significantly increase in an aqueous solution compared to the gas phase, with increases ranging from 36% to 84%. researchgate.net This highlights the importance of considering solvent effects in property prediction. researchgate.net Machine learning models are also being developed to predict molecular dipole moments with high accuracy and low computational cost, which could be applied to complex molecules like damascones in the future. aip.orgarxiv.org

The following table displays computationally predicted properties for β-Damascone:

PropertyPredicted Value
Topological Polar Surface Area (TPSA)17.07 Ų
LogP3.6582
Hydrogen Bond Acceptors1
Hydrogen Bond Donors0
Rotatable Bonds2

Quantum mechanical calculations are also employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. science.gov The Gauge-Independent Atomic Orbital (GIAO) method within DFT is a common approach for this purpose. mdpi.com Studies have demonstrated that including solvent effects is crucial for accurately describing the magnetic signatures, particularly for atoms like oxygen. researchgate.net

For this compound derivatives in water, predicted NMR shifts for some carbon atoms can be around 10 ppm, while for oxygen atoms, the shift can be greater than 140 ppm. researchgate.net The choice of the exchange-correlation functional and basis set in DFT calculations significantly impacts the accuracy of the predicted chemical shifts. mdpi.comscience.gov Comparing predicted NMR data with experimental spectra helps in the structural elucidation and conformational analysis of these molecules. mdpi.comchemicalbook.com

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). quizlet.comtaylorandfrancis.comnumberanalytics.comwikipedia.org The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and stability of a molecule. granthaalayahpublication.org

Quantum chemical studies on damascones have involved the calculation of frontier orbitals to understand their active sites. granthaalayahpublication.orgsemanticscholar.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. taylorandfrancis.com By analyzing the HOMO-LUMO gap and the molecular electrostatic potential surface, researchers can predict the likely sites for electrophilic and nucleophilic attack, thus providing a basis for understanding the reaction mechanisms involving damascones. granthaalayahpublication.orgsemanticscholar.org This theoretical framework is essential for explaining the outcomes of various chemical reactions, including pericyclic reactions. wikipedia.orglibretexts.org

NMR Chemical Shift Prediction and Solvent Effects

Mechanistic Insights from Theoretical Studies

Theoretical studies, particularly those employing quantum mechanical methods like Density Functional Theory (DFT), provide profound mechanistic insights into the reactions of damascones. These computational approaches allow for the exploration of reaction energy surfaces, the identification of transient intermediates, and the characterization of the high-energy transition states that connect them. This knowledge is crucial for understanding reaction feasibility, predicting product distributions, and designing more efficient synthetic routes.

Transition State Analysis for this compound Transformations

A key aspect of understanding any chemical transformation is the analysis of its transition state (TS)—the highest energy point along the reaction coordinate. The structure and energy of the TS dictate the kinetic feasibility of a reaction pathway. For this compound synthesis, computational chemists have modeled transition states for key steps, such as the formation of (S)-α-Damascone.

One notable transformation studied through computational means is the enantioselective protonation of a lithium enolate to produce chiral α-damascone. Theoretical studies have been conducted on the enolization step, which is a precursor to the final protonation. Using ab initio and PM3 methods, calculations have revealed stable, solvated eight-membered ring transition states for the enolization involving lithium chloride, a lithium amide, and a carbonyl compound like acetaldehyde. researchgate.net

Further computational analysis has identified different transition state geometries for the reaction between a heterotrimer aggregate, [(LiNH₂)₂·LiCl], and acetaldehyde. Two distinct transition states, a 4,8- and a 4,4,6-ring system, were calculated, highlighting the complexity of the reaction environment and the multiple pathways that can be operative. researchgate.net These theoretical models underscore the role of aggregated species in stabilizing the transition state and influencing the reaction's course.

Table 1: Calculated Transition State Geometries for Acetaldehyde Enolization researchgate.net
ReactantsComputational MethodTransition State GeometryKey Feature
LiCl·LiNH₂ + AcetaldehydeAb initio / PM3Eight-membered ringRepresents the enolization step
[(LiNH₂)₂·LiCl] + AcetaldehydeAb initio / PM34,8-ring systemOne of two independent transition states
[(LiNH₂)₂·LiCl] + AcetaldehydeAb initio / PM34,4,6-ring systemSecond independent transition state

Reaction Pathway Elucidation through Computational Chemistry

Beyond analyzing single transition states, computational chemistry can elucidate entire reaction pathways, mapping out the sequence of intermediates and transition states from reactants to products. This provides a comprehensive narrative of the transformation.

The formation of β-damascenone, for example, is proposed to occur via the acid-catalyzed rearrangement of precursors like allenic or acetylenic diols. wikipedia.org A plausible mechanism for this transformation is a Meyer-Schuster rearrangement. wikipedia.org In this proposed pathway, protonation of a hydroxyl group is followed by its elimination to form an allene, which then undergoes tautomerization and a final dehydration to yield the conjugated enone structure of β-damascenone. While detailed DFT calculations specifically for this damascenone (B157320) formation pathway are not extensively documented in the provided literature, the general mechanism represents a prime target for theoretical elucidation. Such studies would involve calculating the energy profile of the entire sequence, confirming the structure of each intermediate and transition state, and identifying the rate-determining step.

Similarly, the synthesis of δ-damascone can be achieved via a cross-aldol condensation. chimia.ch A computational study of this pathway would model the formation of the enolate, the subsequent nucleophilic attack on acetaldehyde, and the final acid-catalyzed dehydration. By mapping the potential energy surface, chemists could optimize reaction conditions to favor the desired product and minimize side reactions. The photochemical Norrish type II reaction has also been explored as a method to release δ-damascone from a precursor molecule, another transformation where computational modeling could provide valuable mechanistic details. rsc.org

The power of these computational methods lies in their ability to visualize and quantify the fleeting events of a chemical reaction, offering a level of detail that complements and explains experimental observations.

Biological Mechanisms and Interactions of Damascones Non Clinical Focus

Olfactory Receptor Binding and Activation Mechanisms

Olfactory perception is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons. Olfactory receptors are a large family of G protein-coupled receptors (GPCRs) characterized by a structure containing seven transmembrane domains. wikipedia.orgnih.govmdpi.com The binding of an odorant to an OR triggers conformational changes in the receptor, leading to the activation of associated G proteins and initiation of an intracellular signaling cascade, typically involving the production of cyclic AMP (cAMP), which ultimately results in a neural signal transmitted to the brain. wikipedia.orgmdpi.comescholarship.org

Olfactory receptors exhibit a degree of promiscuity, meaning that a single receptor can be activated by multiple different odorant molecules, and conversely, a single odorant molecule can activate several different olfactory receptors. wikipedia.orgbiomedres.usnih.gov This combinatorial coding mechanism, where different odorants activate unique combinations of ORs, allows for the discrimination of a vast array of smells by a more limited number of receptor types. wikipedia.orgmdpi.comnih.govleffingwell.com

Studies investigating the interaction profiles of odorants with specific human olfactory receptor subtypes have indicated that damascone, such as α-damascone, can activate certain ORs. For instance, α-damascone has been shown to potentially activate human olfactory receptor OR2H2, among others. nih.govnih.gov The activation of ORs by odorants is a key step in translating the chemical presence of a substance into a perceived smell.

The precise molecular details of how odorant molecules bind to and activate olfactory receptors are complex and continue to be an area of active research. While the general structure of ORs as seven-transmembrane GPCRs is known, obtaining high-resolution three-dimensional structures of these receptors has been challenging. nih.govbiomedres.usgenominfo.org

Current understanding suggests that odorant molecules bind within a binding pocket formed by the transmembrane helices of the olfactory receptor. genominfo.org This binding involves conventional molecular interactions. genominfo.org Unlike the highly specific lock-and-key interactions seen in some other receptor systems, the binding pocket in olfactory receptors appears to be more accommodating, recognizing the general chemical nature and structural features of a range of odorant molecules rather than being selective for a single, highly specific chemical feature.

Computational methods, such as homology modeling and molecular dynamics simulations, are valuable tools used to gain insights into the potential binding modes and interactions between odorants, including damascones, and olfactory receptors. nih.govbiomedres.usgenominfo.orgresearchgate.netsci-hub.se These simulations help to model the dynamic interactions and conformational changes that occur upon odorant binding and lead to receptor activation.

The relationship between the chemical structure of a molecule and its perceived odor, known as quantitative structure-activity relationship (QSAR) in the context of olfaction (QSOR), is a fundamental aspect of olfactory research. escholarship.orgarxiv.orgdntb.gov.ua Understanding how variations in molecular structure influence the ability of a compound to bind to and activate specific olfactory receptors is crucial for predicting and designing molecules with desired olfactory properties.

QSAR studies in olfaction aim to establish quantitative correlations between physicochemical properties or structural descriptors of odorant molecules and their olfactory characteristics, such as odor intensity or detection threshold. escholarship.orgdntb.gov.ua These studies utilize computational methods to analyze the molecular features that contribute to the interaction with ORs and the resulting olfactory perception. escholarship.orgdntb.gov.ua

For damascones and related compounds, the correlation between their structures and olfactory properties has been a subject of investigation. sci-hub.seed.gov Subtle differences in the structure of this compound isomers and related rose ketones can lead to distinct odor profiles and potencies. Research explores how specific structural features, including the arrangement of atoms and functional groups, as well as interatomic distances, relate to their ability to activate particular ORs and elicit specific odor perceptions. biomedres.usbiorxiv.org

Molecular Basis of Odorant-Receptor Binding

Cellular Pathway Modulation by this compound Derivatives

Beyond their role in olfaction, damascones and their derivatives have been shown to interact with cellular pathways involved in cytoprotection and the inflammatory response, particularly in non-clinical in vitro settings.

Certain this compound derivatives have been identified as potent inducers of phase 2 cytoprotective enzymes. These enzymes play a crucial role in cellular defense against oxidative stress and the detoxification of harmful compounds. The induction of these enzymes is largely regulated by the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). acs.orgresearchgate.netnih.gov

Research has shown that 3-hydroxy-beta-damascone and related aroma compounds derived from carotenoids are potent inducers of NAD(P)H:quinone reductase (QR) activity, a key phase 2 enzyme, in cell culture models. acs.orgresearchgate.netnih.gov The induction of QR activity by 3-hydroxy-beta-damascone has been demonstrated to be mediated through the activation of the Nrf2 signaling pathway. acs.orgresearchgate.netnih.gov

Studies comparing the potency of different compounds in inducing phase 2 enzymes have found that this compound-related compounds are more potent inducers of QR activity than ionone (B8125255) derivatives. acs.orgresearchgate.netnih.gov This suggests that the structural characteristics of damascones contribute significantly to their ability to activate the Nrf2 pathway and enhance cellular defense mechanisms.

Table 1: Relative Potency of Compounds in Inducing QR Activity

CompoundCD Value (µM) (Concentration to Double QR Activity)
3-hydroxy-beta-damascone1.0 - 5.7
Ionone derivativesHigher than this compound derivatives

Note: Data derived from studies on QR induction in Hepa1c1c7 cell culture. acs.orgresearchgate.netnih.gov

In addition to their cytoprotective effects, this compound derivatives have also exhibited anti-inflammatory properties in in vitro studies, particularly through the inhibition of inflammatory mediators.

Research in macrophage cell cultures (specifically, LPS-induced Raw 264.7 cells) has shown that this compound derivatives are potent inhibitors of inducible nitric oxide synthase (iNOS) activity. researchgate.netnih.gov iNOS is an enzyme that produces large amounts of nitric oxide (NO) during inflammation, contributing to the inflammatory response. nih.gov

This compound derivatives were found to be among the most potent inhibitors of LPS-induced iNOS activity in these studies, with half-maximal inhibitory concentration (IC50) values ranging from 1.8 to 7.9 µM. researchgate.netnih.gov By inhibiting iNOS activity, this compound derivatives can reduce the excessive production of NO, thereby mitigating aspects of the inflammatory process in these cellular models.

Table 2: Inhibition of LPS-induced iNOS Activity by this compound Derivatives

CompoundIC50 Value (µM) (Inhibition of iNOS Activity)
This compound derivatives1.8 - 7.9

Note: Data derived from studies on LPS-induced iNOS activity in Raw 264.7 cell culture. researchgate.netnih.gov

These findings highlight the multifaceted biological interactions of damascones, extending beyond their well-known olfactory properties to include modulation of key cellular pathways involved in defense against oxidative stress and inflammation.

Mechanisms of Cell Signaling Perturbation (in vitro studies)

In vitro studies have provided insights into how damascones, particularly β-damascone, can influence cellular signaling pathways. Research has identified β-damascone as a modulator of dendritic cell (DC)-mediated functions. news-medical.neteurekalert.orgtus.ac.jp Dendritic cells are crucial components of the immune system, involved in identifying pathogens and activating T-cells. news-medical.nettus.ac.jpnih.gov Hyperactivity of DCs can contribute to inflammatory and autoimmune diseases. news-medical.nettus.ac.jp

Studies have shown that β-damascone can inhibit several functions of DCs in vitro, including the antigen-dependent activation of CD4+ T-cells and the development of Th1 cells. news-medical.neteurekalert.orgtus.ac.jp Furthermore, β-damascone has been observed to reduce the production of inflammatory cytokines such as interleukin (IL)-6, IL-12p40, and tumor necrosis factor (TNF)-α in LPS-stimulated DCs. news-medical.neteurekalert.orgtus.ac.jpnih.gov

The mechanism underlying these inhibitory functions appears to involve the activation of the transcription factor NF-E2-related factor 2 (NRF2). news-medical.neteurekalert.orgtus.ac.jpnih.gov NRF2 plays a key role in antioxidative responses, and β-damascone's effects are mediated via NRF2's target genes, including Hmox1 and Nqo1. news-medical.neteurekalert.orgtus.ac.jp Studies using NRF2 knockout mice models have further corroborated the role of NRF2 in β-damascone-mediated immunomodulation, as the suppressive effects on inflammation were not observed in the absence of NRF2. news-medical.neteurekalert.orgtus.ac.jp

In addition to immune cell modulation, in vitro studies have also explored the potential of this compound-related compounds as inducers of Nrf2-mediated phase 2 response, showing concomitant anti-inflammatory activity. researchgate.net this compound-related compounds were found to be more potent inducers of quinone reductase (QR) activity in Hepa1c1c7 cell culture compared to ionone derivatives. researchgate.net The QR induction by 3-hydroxy-β-damascone was shown to be mediated via the transcription factor Nrf2 signaling pathway in transient transfection experiments. researchgate.net These compounds also demonstrated potent inhibition of LPS-induced inducible nitric oxide synthase activity in Raw 264.7 cell culture, with this compound derivatives being the most potent. researchgate.net

Furthermore, research into the genotoxic potential of β-damascone in vitro has suggested an indirect mode of action mediated by oxidative stress. nih.govresearchgate.net Studies using the in vitro micronucleus (MN) assay in human lymphocytes and other mammalian cells (CHL/IU and BEAS-2B) showed that β-damascone induced MN formation. nih.govresearchgate.net This effect was completely inhibited by co-treatment with the antioxidant N-acetyl-L-cysteine (NAC). nih.govresearchgate.net β-damascone was found to induce oxidative stress-related reporter activity and increase reactive oxygen species levels while decreasing glutathione (B108866) levels, effects that were suppressed by NAC co-treatment. nih.govresearchgate.net These findings suggest that the observed MN formation is likely due to oxidative stress, potentially linked to mitochondrial dysfunction, rather than direct DNA damage. nih.govresearchgate.net

Below is a summary of in vitro findings regarding β-damascone's effects on cell signaling:

Cell TypeObserved EffectProposed Mechanism / Pathway InvolvedRelevant Study Type
Dendritic CellsInhibition of antigen-dependent CD4+ T-cell activationNRF2 pathway activationIn vitro news-medical.neteurekalert.orgtus.ac.jp
Dendritic CellsInhibition of Th1 cell developmentNRF2 pathway activationIn vitro news-medical.neteurekalert.orgtus.ac.jp
Dendritic CellsReduced production of inflammatory cytokines (IL-6, IL-12p40, TNF-α)NRF2 pathway activationIn vitro news-medical.neteurekalert.orgtus.ac.jpnih.gov
Hepa1c1c7Induction of quinone reductase (QR) activity (3-hydroxy-β-damascone)NRF2 signalingIn vitro researchgate.net
Raw 264.7Inhibition of LPS-induced inducible nitric oxide synthase activity (damascones)Not explicitly stated in snippetIn vitro researchgate.net
Human Lymphocytes, CHL/IU, BEAS-2BInduction of micronucleus (MN) formationOxidative stress, Mitochondrial dysfunctionIn vitro nih.govresearchgate.net

Chemo-sensory Perception Beyond Olfaction

While primarily recognized for their aromatic qualities, damascones also influence other chemosensory perceptions, particularly taste, highlighting the intricate interactions between the senses of smell and taste.

Influence on Taste Detection and Perception

Odors can significantly influence the perception of taste, a phenomenon known as odor-induced changes in taste perception (OICTP). oup.comoup.comresearchgate.net this compound odor has been specifically shown to suppress the perceived sweetness of sucrose (B13894). oup.comoup.comresearchgate.netoup.comresearchomatic.comresearchgate.net This effect is not limited to sweetness and can apply to other tastes as well, depending on the specific odor and tastant. oup.comoup.comresearchomatic.com

Studies investigating the influence of odors on taste perception have utilized various methods, including rating the intensity of taste solutions with and without the presence of an odor. oup.comoup.comoup.com For example, in experiments with sucrose solutions, this compound odor has resulted in suppressed sweetness ratings when contrasted with plain sucrose. oup.com This indicates that the olfactory input from this compound can modify the gustatory perception of sweetness.

Central Integration of Olfactory and Gustatory Sensory Inputs

Research indicates that the interaction between taste and smell occurs at a level earlier than previously thought in the neural circuits of the brain. japantimes.co.jp Neuroscientists have established that odor receptors send signals to the brain's taste center (gustatory cortex), and conversely, taste receptors also communicate with the smell center (olfactory cortex). japantimes.co.jp This cross-talk means that the part of the brain primarily associated with smell also processes taste information, even in the absence of conscious sniffing. japantimes.co.jp

The integration of taste and smell information involves multiple brain regions and neural pathways. numberanalytics.comnumberanalytics.com The primary gustatory cortex and primary olfactory cortex initially process basic taste and smell information, respectively. numberanalytics.com However, higher brain regions such as the orbitofrontal cortex and anterior cingulate cortex play a crucial role in combining this information to create the unified perception of flavor and aroma. researchgate.netnumberanalytics.com The orbitofrontal cortex receives input from both primary sensory cortices, allowing it to integrate taste and smell information into a subjective flavor experience. numberanalytics.com

Studies using separate delivery of odorants (nasally) and tastants (orally) have provided evidence for the central mediation of odor-induced changes in taste perception, suggesting that the integration occurs in the brain rather than solely through peripheral interactions. oup.comoup.com This central integration allows for the modification of taste perception by olfactory input, as observed with this compound suppressing sweetness. oup.comoup.comresearchgate.netoup.comresearchomatic.comresearchgate.net The congruency or association between an odor and a taste can influence this integration and the resulting perception. oup.comnih.govnottingham.ac.uk

The intricate interplay between olfactory and gustatory signals, integrated within the central nervous system, underlies the complex perception of flavor, with compounds like this compound demonstrating the significant influence of aroma on taste perception.

Emerging Research Directions and Advanced Damascone Applications

Biotechnological and Enzymatic Production Strategies

The chemical synthesis of damascones can be challenging, prompting a shift towards biotechnological routes that offer greater stereo- and regioselectivity. google.comgoogle.com Fungi and their isolated enzymes are at the forefront of this research, providing powerful tools for creating both naturally occurring damascones and novel derivatives. nih.gov

Fungi-mediated biotransformations are a promising strategy for the synthesis of valuable oxidized apocarotenoids, including damascone derivatives. nih.govdntb.gov.ua Various fungal species have been shown to transform this compound isomers into a range of hydroxy and keto derivatives. acs.org For instance, the fungus Curvularia lunata can oxidize the 4,5-double bond in this compound isomers. frontiersin.org However, scaling these processes for industrial application faces challenges such as long incubation times, low conversion rates, and potential toxicity of the substrates to the fungal cultures. acs.orgcsic.es

Research is now focused on overcoming these limitations by using isolated enzymes, particularly unspecific peroxygenases (UPOs), which are extracellular enzymes that only require hydrogen peroxide as a cosubstrate. acs.orgcsic.es Studies have demonstrated the high efficiency of UPOs from various fungal sources in the oxyfunctionalization of damascones. As shown in the table below, several UPOs can achieve high conversion rates of α-damascone in short reaction times, a significant improvement over whole-cell biotransformations. acs.orgcsic.es Future optimization will likely involve improving the large-scale production and application of these enzymes to enable their efficient industrial implementation. acs.org

Table 1: Efficiency of α-Damascone Conversion by Fungal Unspecific Peroxygenases (UPOs) This table presents the percentage of α-damascone converted by different UPOs after a 30-minute reaction.

Enzyme Source (Fungus) Enzyme Abbreviation α-Damascone Conversion (%) Reference
Agrocybe aegerita AaeUPO 100 acs.org
Marasmius rotula MroUPO 88 acs.org
Coprinopsis cinerea (recombinant) rCciUPO 11 acs.org
Humicola insolens (recombinant) rHinUPO 100 csic.es
Daldinia caldariorum (recombinant) rDcaUPO 100 csic.es

Enzyme engineering, including rational design and directed evolution, offers a powerful strategy to create biocatalysts with enhanced properties for producing novel this compound derivatives. rsc.orgcaltech.edunih.gov Terpene synthases and peroxygenases are primary targets for this engineering. acs.orguniv-st-etienne.fr The goal is to develop enzymes with improved thermostability, altered substrate specificity, and tailored regioselectivity to produce specific oxygenated derivatives that are difficult to obtain through traditional chemistry. nih.govbiorxiv.org

A notable success in this area involves the computational design of unspecific peroxygenases (UPOs) for the oxyfunctionalization of β-damascone. biorxiv.org While the wild-type enzyme preferentially hydroxylates the C4-position, an engineered variant was created that significantly shifts the reaction's regioselectivity. This designed enzyme favors the formation of 3-hydroxy-β-damascone, an energetically less favored product, demonstrating the potential of enzyme engineering to create novel this compound derivatives with unique properties. biorxiv.org This approach not only expands the chemical diversity of available damascones but also provides access to compounds with potentially new biological activities. biorxiv.orgresearchgate.net

Table 2: Regioselectivity Shift in β-Damascone Hydroxylation via Enzyme Engineering This table compares the product distribution from the hydroxylation of β-damascone by a wild-type UPO versus a computationally designed variant.

Enzyme Main Product(s) 4-hydroxy-β-damascone (%) 3-hydroxy-β-damascone (%) Reference
Wild Type MthUPO 4-hydroxy-β-damascone >95 3 biorxiv.org
Designed Variant (Design 45) 3-hydroxy-β-damascone - 46 biorxiv.org

Optimization of Fungi-Mediated Biotransformations for Industrial Scale

Advanced Material Applications of this compound Derivatives

The inherent reactivity of the this compound structure, particularly its α,β-unsaturated ketone moiety, makes it an ideal candidate for integration into advanced materials. industrialchemicals.gov.au Research in this area focuses on creating functional polymers and controlled-release systems where the this compound unit is chemically bound and later released, providing long-lasting fragrance or other bioactive effects.

To prolong the perception of volatile fragrances like damascones, researchers are developing controlled-release systems based on pro-fragrances. researchgate.net This strategy involves creating a chemical conjugate from which the active this compound molecule can be slowly released over time, often triggered by environmental factors such as moisture or a change in pH. perfumerflavorist.com

One prominent method involves the retro-1,4-Michael-type reaction. researchgate.netpsu.edu In this approach, a linker molecule, such as a thiol (e.g., 2-mercaptoethanol (B42355) or 2-cysteamine), is first added across the double bond of the this compound's enone system. acs.orgmdpi.com This adduct is then grafted onto a carrier, such as a polymer or cellulose (B213188) nanocrystals. researchgate.netacs.org The release of the this compound is initiated when conditions favor the reverse reaction. researchgate.net Studies have shown that these systems can be incorporated into various consumer products, including fabric softeners and personal cleansers, to deliver a sustained fragrance release. perfumerflavorist.commdpi.com The efficiency of these systems depends on a delicate balance between the hydrophilicity and hydrophobicity of the carrier, which influences both its deposition onto a target surface (like cotton fabric) and the rate of fragrance release. acs.orgmdpi.com

This compound derivatives are being integrated into polymeric structures to create functional materials with built-in fragrance-releasing capabilities. researchgate.netacs.org Amphiphilic copolymers are often used as the backbone for these bioconjugates. researchgate.netmdpi.com For example, poly(styrene-co-maleic anhydride) can be chemically modified in a two-step process. First, polyetheramine side chains (like Jeffamine®) are grafted onto the polymer to control its polarity. Second, a β-mercapto ketone derivative of δ-damascone is attached. mdpi.com

The structure of the polymer backbone is critical for performance. acs.orgacs.org Polymers with more hydrophobic backbones tend to deposit more efficiently onto surfaces like cotton from an aqueous formulation, but they may release the this compound more slowly. acs.org Conversely, more hydrophilic backbones can lead to faster release in water but poorer surface deposition. acs.org By carefully tuning the polymer composition, such as the ratio of ethylene (B1197577) oxide (EO) to propylene (B89431) oxide (PO) in the side chains, researchers can optimize the balance between surface affinity and release kinetics for specific applications. mdpi.com A bioconjugate with a higher EO/PO ratio was found to be more efficient for fragrance release in a fabric softening application, highlighting the importance of tailoring the polymer structure. mdpi.com

Table 3: Influence of Polymer Backbone on δ-Damascone Release This table summarizes findings on how different polymer structures affect deposition and release characteristics of this compound conjugates.

Polymer Backbone Type Key Characteristic Deposition on Cotton Release Rate in Solution Overall Performance Reference
Hydrophobic (e.g., poly(1-octadecene-alt-maleic anhydride)) High hydrophobicity Efficient Moderate Limited by slow release acs.org
Hydrophilic (e.g., poly(methyl vinyl ether-alt-maleic anhydride)) High hydrophilicity Low Efficient Limited by poor deposition acs.org
Balanced (e.g., poly(styrene-co-maleic anhydride) with high EO/PO ratio side chains) Balanced hydrophilicity/hydrophobicity Improved Efficient Optimized for fabric softening applications mdpi.com

Development of Next-Generation Controlled Release Systems

Future Structure-Activity Relationship Studies for Biological Interactions

While damascones are primarily known for their organoleptic properties, emerging research indicates they possess other biological activities. Future structure-activity relationship (SAR) studies are crucial for understanding how the molecular structure of damascones and their derivatives relates to these biological functions. The α,β-unsaturated ketone functional group present in damascones is a known structural alert for potential Michael-type addition reactions with biological macromolecules like proteins, which could be a basis for their bioactivity. industrialchemicals.gov.au

Recent studies have revealed that this compound derivatives can be potent inducers of phase II detoxifying enzymes and inhibitors of inflammatory pathways. researchgate.net For example, this compound-related compounds were found to be more potent than structurally similar ionones at inducing NAD(P)H:quinone reductase (QR) activity and inhibiting inducible nitric oxide synthase (iNOS). researchgate.net Specifically, 3-hydroxy-β-damascone was identified as a powerful inducer of the Nrf2 signaling pathway. researchgate.net

Future SAR studies will likely focus on:

Olfactory Receptors: Elucidating which specific olfactory receptors respond to different this compound isomers and their derivatives to build a more detailed understanding of the molecular basis of their scent. mdpi.com

Anti-inflammatory and Chemopreventive Activity: Systematically modifying the this compound scaffold (e.g., the substitution pattern on the cyclohexene (B86901) ring and the structure of the butenone side chain) to optimize anti-inflammatory and chemopreventive effects. researchgate.net

Designing Novel Bioactive Compounds: Using SAR insights to design new this compound derivatives with enhanced potency and selectivity for specific biological targets, potentially leading to new applications in pharmaceuticals or functional foods.

Table 4: Structure-Activity Relationship of this compound and Ionone (B8125255) Derivatives This table compares the biological activity of various this compound and ionone derivatives, highlighting the superior potency of the this compound scaffold in inhibiting iNOS.

Compound Biological Activity (iNOS Inhibition IC₅₀ in µM) Reference
β-Damascone 7.9 researchgate.net
3-hydroxy-β-damascone 1.8 researchgate.net
β-Damascenone 3.5 researchgate.net
β-Ionone 19 researchgate.net
3-hydroxy-β-ionone 14 researchgate.net

Table of Mentioned Compounds

Rational Design of Novel this compound Analogues with Targeted Receptor Affinity

The rational design of novel this compound analogues is a sophisticated process aimed at understanding and modulating the interactions between an odorant molecule and its corresponding olfactory receptors (ORs). This approach leverages computational modeling and structure-activity relationship (SAR) studies to create new molecules with specific, targeted affinities for these receptors. The primary goals are to elucidate the mechanisms of olfaction, enhance desired scent profiles, and create more potent or stable fragrance ingredients.

The foundation of this design process lies in the "docking theory" of olfaction, which posits that the perceived smell of a molecule results from a range of weak, non-covalent interactions with one or more G protein-coupled olfactory receptors. wikipedia.org These interactions are influenced by the molecule's shape, size, and intermolecular forces. wikipedia.org Rational design seeks to manipulate these molecular properties to achieve a desired biological response. Methodologies include structure-based rational design, which uses crystal structures or homology models of receptors, and sequence-based design when detailed structural information is unavailable. nih.gov By strategically modifying the this compound scaffold, researchers can probe the specific structural features required for receptor binding and activation.

A key strategy in designing this compound analogues is the synthesis of conformationally constrained molecules. By locking the molecule into a specific shape, chemists can investigate which spatial arrangement of functional groups is optimal for binding to an olfactory receptor's cavity. researchgate.net This approach helps to map the binding site and understand the "odotope" — the specific molecular features recognized by the receptor. wikipedia.org For instance, the synthesis of bicyclic this compound analogues has been explored to create molecules with interesting organoleptic properties, providing a route to C(6)-functionalized drimanes. researchgate.net

Research has also focused on creating silicon-containing analogues of this compound odorants. In one study, a silicon analogue of a potent spirocyclic δ-damascone was synthesized. nih.gov Although the target compound was found to be significantly weaker than its carbon-based counterpart, this research provides valuable insights into the structural parameters influencing odor perception and receptor interaction. nih.govuni-goettingen.de Such studies demonstrate how replacing atoms within the molecular scaffold can dramatically alter binding affinity and olfactory character, helping to refine models of odorant-receptor interaction.

Ultimately, the insights gained from designing and testing these analogues contribute to a broader understanding of the olfactory code. While a single odorant can activate multiple receptors, and a single receptor can be activated by multiple odorants, rational design helps to untangle this complexity. eurekalert.orgnih.gov By correlating specific structural modifications with changes in receptor activation and perceived scent, researchers can build more accurate predictive models for the design of new fragrance molecules. researchgate.net

Exploration of Ecological Roles and Chemosignaling Functions in Biological Systems

Damascones, as C13-norisoprenoid compounds derived from the degradation of carotenoids, play significant roles in the chemical ecology of various organisms. researchgate.net In nature, volatile organic compounds (VOCs) like damascones function as crucial chemosignals that mediate interactions between plants and their environment, particularly in defense against herbivores. nih.govresearchgate.net

A prominent ecological role for damascones is in plant-insect interactions, where they can act as deterrents. Research has demonstrated that while β-damascone itself may be a weak attractant, its synthetic analogues can function as potent systemic deterrents against aphids, such as Myzus persicae (the peach aphid). nih.gov These compounds can deter aphids from settling on treated leaves and impede their ability to probe into plant tissues to feed on phloem. nih.gov This anti-feedant activity highlights a key chemosignaling function: protecting the plant from direct damage by herbivores and reducing the transmission of plant viruses, which aphids are known to spread effectively. nih.gov The deterrent effect is systemic, indicating that the compounds are absorbed and distributed within the plant tissues. nih.gov

The ability of insects to perceive and react to these chemical signals is a product of co-evolution. Plants produce a vast array of secondary metabolites as a chemical defense, and phytophagous insects have, in turn, adapted to use these chemicals as cues for locating host plants. nih.gov The modification of a natural molecule like β-damascone can switch its property from a weak attractant to a strong deterrent, illustrating the specificity of the insect's chemosensory system. nih.gov This suggests that the olfactory receptors of the insect are highly tuned to specific molecular structures, and slight alterations can trigger an avoidance response instead of an attraction.

Beyond direct defense, plant volatiles can play more complex roles in multitrophic systems. When attacked by herbivores, plants release specific blends of VOCs that can act as a "call for help," attracting the natural enemies of the attacking insects, such as parasitic wasps. frontiersin.org While specific research on damascones in this "indirect defense" context is emerging, their role as herbivore-induced plant volatiles (HIPVs) places them within this functional class of compounds.

The term chemosignal encompasses any chemical that conveys information in a biological system. georgiasouthern.edu Damascones and related compounds function as allelochemicals—specifically, allomones—which are beneficial to the emitter (the plant) by negatively affecting the receiver (the herbivore). Their presence in the aroma of fruits and flowers, such as roses, also suggests a role as synomones, where the signal benefits both emitter and receiver, for instance, by attracting pollinators or seed dispersers. researchgate.netnih.gov The powerful and distinct aroma of damascones makes them effective signals that can be detected at very low concentrations, a critical feature for any chemical messenger in a complex environment.

Q & A

Q. What analytical techniques are essential for identifying damascone derivatives in biotransformation studies?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and high-resolution GC coupled with Fourier transform infrared spectroscopy (HRGC-FTIR) are critical for identifying volatile this compound derivatives like hydroxylated or oxidized metabolites. For non-volatile conjugates (e.g., glycosides), liquid chromatography-mass spectrometry (LC-MS) is preferred. These techniques enable precise structural elucidation by comparing retention times, fragmentation patterns, and spectral data with authenticated standards .

Q. What are the key structural features of this compound that influence its reactivity in enzymatic studies?

Methodological Answer: The α,β-unsaturated ketone moiety in this compound is a reactive site for enzymatic hydroxylation or oxidation. Researchers should focus on regioselectivity (e.g., C-3 vs. C-4 hydroxylation) and stereoselectivity (cis/trans configurations) using microbial systems like Botrytis cinerea. Structural analogs (e.g., β-damascone vs. α-damascone) can be compared to assess substrate specificity in cytochrome P450-mediated reactions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be optimized for fragrance-related applications?

Methodological Answer: Enantioselective protonation of enolates using chiral proton donors (e.g., tartaric acid derivatives) allows selective synthesis of (S)-α-damascone. Key parameters include solvent polarity, temperature, and catalyst loading. Researchers should validate enantiomeric excess (ee) via chiral GC or HPLC and compare kinetic resolution rates under varying conditions .

Q. What experimental strategies resolve contradictions in bioconversion yields across microbial strains?

Methodological Answer: Strain-specific metabolic pathways (e.g., Botrytis cinerea strain DSM12444 vs. others) and media composition (e.g., grape must vs. synthetic media) significantly alter product profiles. Use metabolomic profiling to identify strain-specific enzymes (e.g., oxidoreductases) and optimize media pH/nutrient ratios. Statistical tools like ANOVA can isolate variables affecting yields (e.g., 30% vs. 66% conversion rates in different media) .

Q. How do researchers differentiate biosynthetic vs. chemically formed this compound derivatives in complex matrices?

Methodological Answer: Isotopic labeling (e.g., ¹³C-damascone) or dual-culture experiments (microbial + abiotic controls) can distinguish enzymatic vs. acid-catalyzed products. For example, 9-hydroxy-8,9-dihydro-α-damascone forms chemically under acidic conditions, while 3-hydroxy derivatives are microbial. HRGC-MS and kinetic isotope effect (KIE) studies further validate pathways .

Q. What methodologies address stereochemical uncertainties in this compound glycosylation studies?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY for spatial proximity) with enzymatic hydrolysis to determine glycosidic linkage stereochemistry. For instance, UGT enzymes (e.g., MpUGT86C10) favor glucosylation at the cyclohexene ring, while NbUGT73A25 targets side chains. Molecular docking simulations can predict binding orientations .

Q. How do in vitro and in vivo approaches differ in studying this compound metabolism?

Methodological Answer: In vitro systems (e.g., recombinant P450 enzymes) allow controlled assessment of single-step reactions, while in vivo models (e.g., Nicotiana benthamiana) capture competing pathways (e.g., oxidation vs. glycosylation). Use enzyme inhibitors (e.g., ketoconazole for P450s) in vivo to dissect contributions of specific pathways .

Data Analysis and Interpretation

Q. What statistical approaches validate reproducibility in this compound quantification studies?

Methodological Answer: Employ triplicate technical and biological replicates with coefficient of variation (CV) thresholds (<10%). For GC-MS data, use internal standards (e.g., deuterated this compound) to correct for matrix effects. Multivariate analysis (PCA or PLS-DA) can identify outlier samples or batch effects .

Q. How are conflicting results in this compound toxicity assays reconciled?

Methodological Answer: Standardize test organisms (e.g., aphid species for deterrent studies) and exposure protocols (dose, duration). Meta-analysis of IC₅₀ values across studies (e.g., β-damascone analogs) using random-effects models accounts for variability. Confirm bioactivity via dual-choice assays and electrophysiological recordings .

Experimental Design Considerations

Q. What controls are critical in this compound biotransformation experiments?

Methodological Answer: Include abiotic controls (no microorganisms) to exclude chemical degradation and heat-killed microbe controls to confirm enzymatic activity. Use negative controls (strains lacking target enzymes) and positive controls (known substrates like α-ionone) to validate specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
damascone
Reactant of Route 2
damascone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.